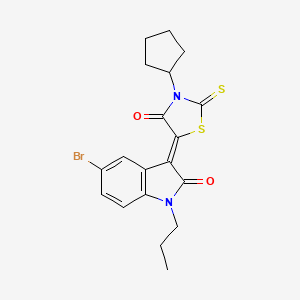

(3Z)-5-bromo-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one

Beschreibung

The compound (3Z)-5-bromo-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one is a complex organic molecule featuring a unique combination of functional groups

Eigenschaften

Molekularformel |

C19H19BrN2O2S2 |

|---|---|

Molekulargewicht |

451.4 g/mol |

IUPAC-Name |

(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-cyclopentyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C19H19BrN2O2S2/c1-2-9-21-14-8-7-11(20)10-13(14)15(17(21)23)16-18(24)22(19(25)26-16)12-5-3-4-6-12/h7-8,10,12H,2-6,9H2,1H3/b16-15- |

InChI-Schlüssel |

QFYKKZKYIUAHEM-NXVVXOECSA-N |

Isomerische SMILES |

CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)C4CCCC4)/C1=O |

Kanonische SMILES |

CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)C4CCCC4)C1=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-bromo-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one typically involves multiple steps:

Formation of the Thiazolidinone Ring: The initial step involves the synthesis of the thiazolidinone ring. This can be achieved by reacting cyclopentanone with thiourea under acidic conditions to form the thiazolidinone core.

Indole Formation: The indole ring is formed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Final Coupling: The final step involves coupling the thiazolidinone and indole moieties under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Medically, the compound shows potential as a therapeutic agent. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and functional groups.

Wirkmechanismus

The mechanism by which (3Z)-5-bromo-3-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-propyl-1,3-dihydro-2H-indol-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolidinone ring can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the indole moiety can engage in π-π stacking interactions with aromatic amino acids, stabilizing the compound-protein complex.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (3Z)-3-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-on

- (3Z)-3-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-on

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist (3Z)-5-Brom-3-(3-Cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden)-1-propyl-1,3-dihydro-2H-indol-2-on aufgrund des Vorhandenseins des Bromatoms einzigartig, das seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen deutlich verändern kann. Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Auswirkungen der Halogenierung auf die biologische Aktivität und chemische Reaktivität.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.